molecular formula C31H27NO9S3 B413018 2',3',4,5-TETRAMETHYL 6'-BENZOYL-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE

2',3',4,5-TETRAMETHYL 6'-BENZOYL-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE

Cat. No.: B413018
M. Wt: 653.7g/mol
InChI Key: CDCNLXMCXFJFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the dithiole ring: This step involves the reaction of a suitable dithiol with a quinoline derivative under acidic conditions.

    Spirocyclization: The intermediate product undergoes spirocyclization to form the spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] core.

    Introduction of the phenylcarbonyl group: This step involves the acylation of the spiro compound with a phenylcarbonyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Tetramethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Tetramethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Tetramethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of functional groups in Tetramethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C31H27NO9S3

Molecular Weight

653.7g/mol

IUPAC Name

tetramethyl 6'-benzoyl-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C31H27NO9S3/c1-30(2)24-19(17-14-10-11-15-18(17)32(30)25(33)16-12-8-7-9-13-16)31(20(26(34)38-3)21(42-24)27(35)39-4)43-22(28(36)40-5)23(44-31)29(37)41-6/h7-15H,1-6H3

InChI Key

CDCNLXMCXFJFMF-UHFFFAOYSA-N

SMILES

CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC=CC=C4)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC=CC=C4)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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